molecular formula C15H12FN3O3S B6432960 N-[(4-fluorophenyl)methyl]-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-71-5

N-[(4-fluorophenyl)methyl]-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B6432960
CAS RN: 898431-71-5
M. Wt: 333.3 g/mol
InChI Key: SQUKUVRSCTWCRS-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a type of heterocyclic compound . Thiazolo[3,2-a]pyrimidines are known for their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects .


Molecular Structure Analysis

The compound contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic structure consisting of a thiazole ring fused with a pyrimidine ring . It also has various substituents, including a fluorophenyl group and a carboxamide group. The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography.


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions, depending on their substituents. They often possess an active methylene group (C2H2), which is highly reactive towards various electrophilic reagents .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include our compound of interest, have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as aging, cancer, and heart diseases.

Analgesic Properties

Thiazole compounds have also been associated with analgesic properties . This means they can be used in pain relief medications, providing a potential alternative to existing painkillers.

Anti-inflammatory Use

The anti-inflammatory properties of thiazole derivatives make them useful in the treatment of conditions such as arthritis and other inflammatory diseases .

Antimicrobial and Antifungal Applications

Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests potential use in the development of new antimicrobial and antifungal drugs.

Antiviral Properties

Thiazole compounds have demonstrated antiviral properties . This opens up possibilities for their use in the treatment of various viral infections.

Neuroprotective Effects

Thiazole derivatives have been found to exhibit neuroprotective effects . This suggests they could be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Antitumor or Cytotoxic Drug Molecules

Thiazole compounds have been associated with antitumor or cytotoxic activities . This indicates their potential use in cancer treatment.

Testing of Extra-Discal Spinal Implants

The term “F2624-0100” is also associated with ASTM F2624, a standard for testing extra-discal spinal implants . This standard provides testing methods for understanding the device’s static and dynamic properties .

Mechanism of Action

The biological activity of thiazolo[3,2-a]pyrimidines is often attributed to their ability to interact with biological targets. Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Future Directions

Thiazolo[3,2-a]pyrimidines are promising scaffolds for the design of new medicines . Future research could focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c1-8-7-23-15-18-13(21)11(14(22)19(8)15)12(20)17-6-9-2-4-10(16)5-3-9/h2-5,7,21H,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUKUVRSCTWCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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